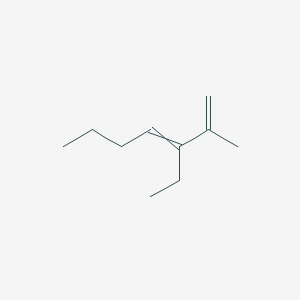
3-Ethyl-2-methyl-1,3-heptadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-methyl-1,3-heptadiene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1,3-heptadiene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-1,3-butadiene with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diene and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can be used to promote the coupling of ethyl and methyl groups with 1,3-butadiene derivatives. These catalytic processes are often carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
化学反应分析
Types of Reactions
3-Ethyl-2-methyl-1,3-heptadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bonds can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where reagents such as halogens or acids add across the double bonds to form halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium or platinum catalyst
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
科学研究应用
3-Ethyl-2-methyl-1,3-heptadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving dienes, providing insights into the mechanisms of these biological processes.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its double bonds can undergo polymerization reactions to form useful products.
作用机制
The mechanism by which 3-Ethyl-2-methyl-1,3-heptadiene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bonds are reduced to single bonds, resulting in the formation of saturated hydrocarbons. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
相似化合物的比较
3-Ethyl-2-methyl-1,3-heptadiene can be compared with other similar compounds, such as:
2,5-Heptadiene: Another diene with a similar structure but different substitution pattern.
2,3-Heptadiene: A cumulated diene with two double bonds connected to the same carbon atom.
3-Ethyl-5-methyl-2,4-heptadiene: A diene with additional methyl and ethyl groups, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
属性
分子式 |
C10H18 |
|---|---|
分子量 |
138.25 g/mol |
IUPAC 名称 |
3-ethyl-2-methylhepta-1,3-diene |
InChI |
InChI=1S/C10H18/c1-5-7-8-10(6-2)9(3)4/h8H,3,5-7H2,1-2,4H3 |
InChI 键 |
DSUIRCJYWFKDQU-UHFFFAOYSA-N |
规范 SMILES |
CCCC=C(CC)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


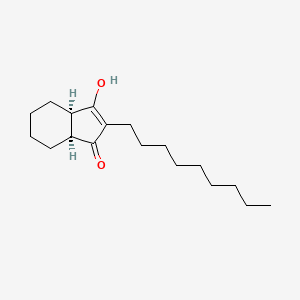


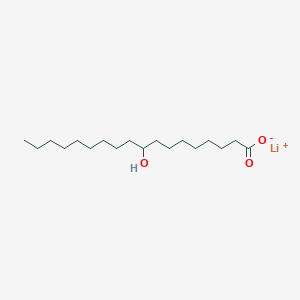
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)

![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
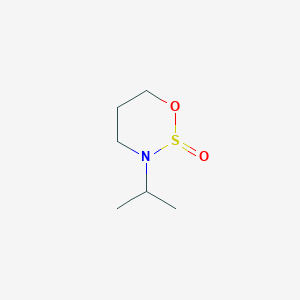
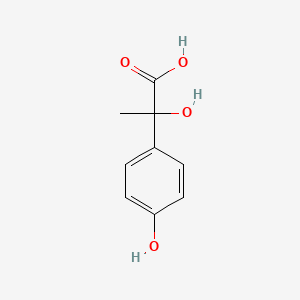

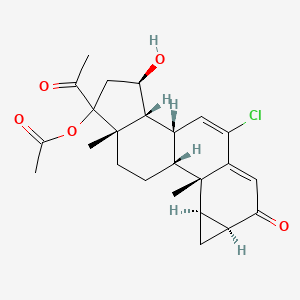
![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
